5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde SDS safety data sheet
5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde SDS safety data sheet
This technical guide is structured as an advanced operational monograph for 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde . It synthesizes safety data, synthetic methodology, and application context, designed for use in high-compliance pharmaceutical research environments.[1]
CAS: 121055-62-3 | Role: Advanced Pharmaceutical Intermediate[1]
Physicochemical Profile & Identification
This compound serves as a critical scaffold in the synthesis of Angiotensin II receptor antagonists (Sartans). Its structural integrity is defined by the coexistence of a reactive aldehyde moiety and a halogenated imidazole ring, necessitating precise environmental controls to prevent degradation (oxidation/hydrolysis).
| Property | Specification | Technical Note |
| Chemical Name | 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde | Also known as 2-Ethyl-4-chloro-5-formylimidazole |
| CAS Registry | 121055-62-3 | Note: Often cross-referenced with CAS 145824-12-0 or the butyl-analog (Losartan int.)[1] CAS 83857-96-9.[1] |
| Molecular Formula | MW: 158.59 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Color shift to dark yellow indicates oxidation to carboxylic acid. |
| Melting Point | 168–172 °C (Predicted) | Sharp melting point depression observed with moisture content >0.5%. |
| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water; hydrolytic instability in acidic aqueous media. |
| SMILES | CCc1nc(Cl)c(C=O)[nH]1 | Tautomeric equilibrium exists between N1/N3 positions. |
GHS Hazard Assessment & Toxicology
Senior Scientist Insight: While often classified similarly to its alkyl-analogs, the aldehyde functionality presents a specific risk of contact sensitization.[1] The chlorination at the 5-position increases lipophilicity, potentially enhancing dermal absorption rates compared to non-halogenated imidazoles.[1]
Hazard Classification (GHS/CLP)
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Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2][3]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2][4][5]
-
Serious Eye Damage/Irritation (Category 1/2A): H318/H319 - Causes serious eye damage/irritation.[1]
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[1]
Exposure Response Logic
The following decision tree outlines the immediate response protocols for exposure, prioritizing the mitigation of irreversible corneal damage.
Figure 1: Emergency response logic flow emphasizing the critical nature of ocular exposure due to the reactive aldehyde group.[1]
Strategic Handling & Storage Protocols
To maintain assay purity >98% for drug development, strict environmental controls are required. The aldehyde group is susceptible to aerobic oxidation to 5-chloro-2-ethyl-1H-imidazole-4-carboxylic acid.[1]
Storage Hierarchy
-
Primary Containment: Amber glass vial with Teflon-lined cap (prevents UV degradation and leaching).
-
Atmosphere: Argon or Nitrogen blanket is mandatory. The compound is air-sensitive over prolonged periods.[1]
-
Temperature: 2–8 °C (Refrigerated). Allow to warm to room temperature in a desiccator before opening to prevent condensation (hydrolysis risk).
Operational PPE Standards
-
Respiratory: N95/P2 minimum; Full-face respirator with ABEK filters recommended during synthesis or milling.[1]
-
Dermal: Double-gloving recommended.[1]
-
Inner: Latex (tactility).
-
Outer: Nitrile (>0.11 mm) or Neoprene.
-
Rationale: Chlorinated heterocycles can permeate thin nitrile; double gloving provides a breakthrough buffer.
-
Synthesis & Application Context
Context: This molecule is a structural homolog to the key intermediate used in Losartan synthesis (which uses a butyl group). The ethyl variant is often used in the development of next-generation Sartans or as a specific impurity reference standard to validate HPLC methods.[1]
Synthetic Pathway (Vilsmeier-Haack Route)
The synthesis typically proceeds via the formylation of the chlorinated imidazole scaffold.[1]
Figure 2: Synthetic workflow illustrating the Vilsmeier-Haack formylation pathway common to this class of imidazole aldehydes.[1]
Experimental Protocol Summary (General Procedure)
-
Step 1 (Reagent Prep): Phosphoryl chloride (
) is added dropwise to Dimethylformamide (DMF) at 0°C to generate the Vilsmeier salt (chloroiminium ion). -
Step 2 (Addition): The 2-ethyl-chloroimidazole intermediate (dissolved in DMF) is added slowly to the salt, maintaining temperature <10°C to prevent thermal runaway.[1]
-
Step 3 (Workup): The reaction mixture is quenched over crushed ice/sodium acetate. The sudden pH change precipitates the aldehyde product.
-
Step 4 (Purification): Recrystallization from Ethyl Acetate/Hexanes.
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763376 (Related Analog). Retrieved from .
-
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391-6394.[1] (Foundational chemistry for chloro-imidazole aldehydes).
-
Thermo Fisher Scientific. Safety Data Sheet: 1H-Imidazole-4-carbaldehyde derivatives.[1][6] Retrieved from .
-
Sigma-Aldrich. Product Specification: 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde (Structural Analog Safety Data).[1] Retrieved from .[1]
Disclaimer: This guide is for research and development purposes only. It does not replace the official Safety Data Sheet (SDS) provided by the specific manufacturer of your lot number.
Sources
- 1. 83857-96-9|2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde | C10H7ClN2O | CID 2763376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. capotchem.com [capotchem.com]
- 6. Cas Landing [thermofisher.com]
